Ethyl 4-iodo-3,5-dimethylbenzoate
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Overview
Description
Ethyl 4-iodo-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H13IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methyl groups, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3,5-dimethylbenzoate typically involves the iodination of 3,5-dimethylbenzoic acid followed by esterification. One common method includes:
Iodination: 3,5-dimethylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 4-position.
Esterification: The resulting 4-iodo-3,5-dimethylbenzoic acid is then reacted with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Using large reactors to ensure uniform distribution of iodine.
Continuous esterification: Employing continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 4-iodo-3,5-dimethylbenzyl alcohol.
Oxidation: Formation of 4-iodo-3,5-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 4-iodo-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-3,5-dimethylbenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine and ester functional groups.
Comparison with Similar Compounds
Ethyl 4-iodo-3,5-dimethylbenzoate can be compared with other iodinated benzoates:
Ethyl 4-iodobenzoate: Lacks the methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
Ethyl 3,5-dimethylbenzoate: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
This compound is unique due to the presence of both iodine and methyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
ethyl 4-iodo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
WXSYSBXIWTUGBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)I)C |
Origin of Product |
United States |
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